molecular formula C19H17N3O3 B2649348 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide CAS No. 895640-90-1

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide

Cat. No.: B2649348
CAS No.: 895640-90-1
M. Wt: 335.363
InChI Key: FPYRMANXDUTGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide typically involves the condensation of a benzyl-substituted pyrazine derivative with phenylacetamide. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the condensation reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization or chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazine ring, potentially forming hydroxyl derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or benzyl groups, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the carbonyl groups could produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide would depend on its specific biological target. Generally, pyrazine derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-methylacetamide: Similar structure with a methyl group instead of a phenyl group.

    2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(20-16-9-5-2-6-10-16)14-22-12-11-21(18(24)19(22)25)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYRMANXDUTGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.